Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate
Description
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C17H15F2NO5 It is known for its unique structure, which includes a difluoro-substituted phenoxy group and a methoxyphenoxy moiety
Properties
IUPAC Name |
methyl 2-[[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO5/c1-23-11-7-9-12(10-8-11)25-17(18,19)16(22)20-14-6-4-3-5-13(14)15(21)24-2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKFYHNHGQYBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate typically involves the reaction of 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-difluorobenzoate
- Methyl difluoroacetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is unique due to its specific substitution pattern and the presence of both difluoro and methoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 345.30 g/mol. Its structure includes a difluorinated side chain and a methoxyphenoxy group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₂N O₅ |
| Molecular Weight | 345.30 g/mol |
| CAS Number | 303151-15-7 |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis and inhibit cell proliferation through various mechanisms.
- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in disease pathways, which could be leveraged for therapeutic interventions.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Cell Membrane Disruption : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
- Receptor Modulation : The methoxyphenoxy group might interact with specific receptors or enzymes, altering their activity and leading to downstream effects related to inflammation and cell growth.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition zones, indicating strong antimicrobial properties compared to standard antibiotics .
- Inflammation Model : In vivo models assessing the anti-inflammatory effects showed reduced swelling and cytokine levels in treated subjects compared to controls, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
